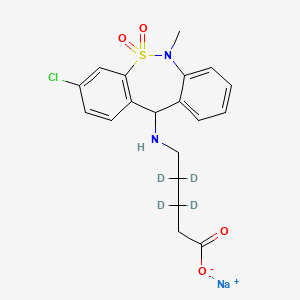

Tianeptine Metabolite MC5-d4 Sodium Salt

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

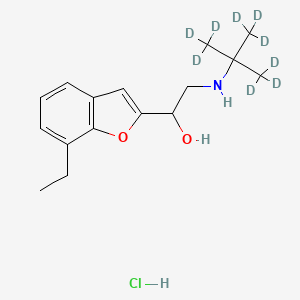

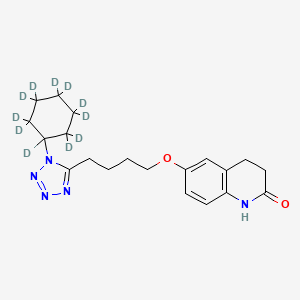

Tianeptine Metabolite MC5-d4 Sodium Salt is an active metabolite of the atypical antidepressant tianeptine . It is formed from tianeptine by β-oxidation . This substance acts as an atypical agonist of the μ-opioid receptors with a clinically insignificant effect on the δ- and κ-opioid receptors .

Synthesis Analysis

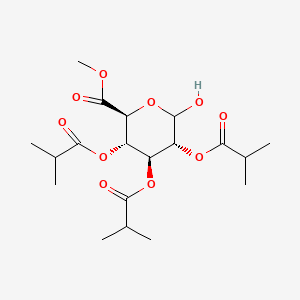

The disposition of the antidepressant tianeptine and its MC5 metabolite was studied following a single 12.5 mg oral dose of tianeptine sodium salt in 20 patients with chronic renal failure . A simple, fast, and reliable analytical method for the simultaneous determination of tianeptine and MC5 metabolite in rats plasma and liver perfusate using small sample volumes was developed and validated .Molecular Structure Analysis

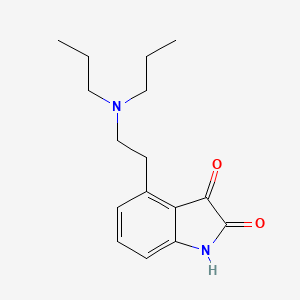

The molecular formula of Tianeptine Metabolite MC5-d4 Sodium Salt is C19H16D4ClN2NaO4S, and its molecular weight is 434.91 .Chemical Reactions Analysis

Following an intravenous administration of tianeptine, pharmacokinetic parameters were calculated by non-compartmental analysis. The average tianeptine volume of distribution at steady state was 2.03 L/kg and the systemic clearance equaled 1.84 L/h/kg . Mass spectrometric analysis of rat bile indicated that tianeptine and MC5 metabolite are eliminated with bile as glucuronide and glutamine conjugates .Physical And Chemical Properties Analysis

The molecular weight of Tianeptine Metabolite MC5-d4 Sodium Salt is 434.91, and its molecular formula is C19H16D4ClN2NaO4S .Wissenschaftliche Forschungsanwendungen

Pharmacokinetic Studies

Tianeptine and its active metabolite MC5 have been studied for their pharmacokinetics in rats . The study aimed to investigate the pharmacokinetics of both tianeptine and MC5 after intravenous or intraperitoneal administration of the parent drug as well as the metabolic ratio of MC5 in rats . The average tianeptine volume of distribution at steady state was 2.03 L/kg and the systemic clearance equaled 1.84 L/h/kg . The mean elimination half-lives of tianeptine and MC5 metabolite were 1.16 and 7.53 h, respectively .

Therapeutic Drug Monitoring

MC5 is the main metabolite of the antidepressant tianeptine found in plasma, blood, and brain . This stable-labeled internal standard is suitable for quantification of tianeptine metabolite MC5 by LC/MS or GC/MS for therapeutic drug monitoring .

Forensic Analysis

The stable-labeled internal standard of Tianeptine Metabolite MC5-d4 Sodium Salt can be used in forensic analysis . It can help in the detection and quantification of tianeptine and its metabolites in forensic samples .

Clinical Toxicology

In the field of clinical toxicology, Tianeptine Metabolite MC5-d4 Sodium Salt can be used for the detection of tianeptine and its metabolites in cases of tianeptine overdose or poisoning .

Urine Drug Testing

Tianeptine Metabolite MC5-d4 Sodium Salt can be used in urine drug testing applications . It can help in the detection and quantification of tianeptine and its metabolites in urine samples .

Neuropharmacology

Tianeptine and its active metabolite MC5 have been studied in rat plasma and brain tissue . A selective and sensitive method was developed to simultaneously quantify tianeptine and its main active metabolite tianeptine MC5 in rat plasma and brain tissue . This method can be used in neuropharmacological studies to understand the distribution and effects of tianeptine and its metabolites in the brain .

Drug Delivery Research

The pharmacokinetic study of tianeptine and its active metabolite MC5 in rats following different routes of administration may facilitate tianeptine dosage selection for the prospective pharmacological experiments . This can be useful in drug delivery research to optimize the administration route and dosage of tianeptine .

Bioavailability Studies

The bioavailability of tianeptine after its intraperitoneal administration was found to be 69% . This information can be used in bioavailability studies of tianeptine and its metabolites .

Wirkmechanismus

- Tianeptine, a tricyclic compound, acts as a selective facilitator of 5-HT (serotonin) uptake both in vitro and in vivo .

- It is unlikely that direct modulation of the serotonin system underlies its antidepressant effects .

Target of Action

Mode of Action

Pharmacokinetics

Safety and Hazards

No special measures are required for handling Tianeptine Metabolite MC5-d4 Sodium Salt. After inhalation, fresh air should be supplied and a doctor should be consulted in case of complaints. It generally does not irritate the skin. After eye contact, the opened eye should be rinsed for several minutes under running water. If symptoms persist after swallowing, a doctor should be consulted .

Zukünftige Richtungen

The pharmacokinetics of both tianeptine and MC5 after intravenous or intraperitoneal administration of the parent drug as well as the metabolic ratio of MC5 in rats have been investigated . The PK model with a metabolite compartment developed in this study for both tianeptine and MC5 metabolite after two routes of administration may facilitate tianeptine dosage selection for the prospective pharmacological experiments .

Eigenschaften

IUPAC Name |

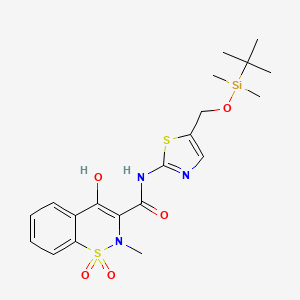

sodium;5-[(3-chloro-6-methyl-5,5-dioxo-11H-benzo[c][2,1]benzothiazepin-11-yl)amino]-3,3,4,4-tetradeuteriopentanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21ClN2O4S.Na/c1-22-16-7-3-2-6-14(16)19(21-11-5-4-8-18(23)24)15-10-9-13(20)12-17(15)27(22,25)26;/h2-3,6-7,9-10,12,19,21H,4-5,8,11H2,1H3,(H,23,24);/q;+1/p-1/i4D2,5D2; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBYSEZGRQUELJJ-HGFPCDIYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C(C3=C(S1(=O)=O)C=C(C=C3)Cl)NCCCCC(=O)[O-].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(CC(=O)[O-])C([2H])([2H])CNC1C2=C(C=C(C=C2)Cl)S(=O)(=O)N(C3=CC=CC=C13)C.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20ClN2NaO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tianeptine Metabolite MC5-d4 Sodium Salt | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Amino-3,6-bis[5-[4-chloro-6-(4-chloro-3-sulfoanilino)-1,3,5-triazin-2-ylamino]-2-sulfophenylazo]-5-hydroxy-2,7-naphthalenedisulfonic acid hexasodium salt](/img/structure/B563037.png)